Shuterol

説明

1.1 Chemical Structure and Properties Shuterol, chemically identified as albuterol sulfate (C₁₃H₂₁NO₃·H₂SO₄), is a selective β₂-adrenergic receptor agonist used primarily for bronchodilation in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Its structure comprises a benzene ring substituted with hydroxyl and hydroxymethyl groups, linked to a tert-butylamino-ethanol side chain. The racemic mixture contains equal parts (R)- and (S)-enantiomers, though only the (R)-enantiomer is pharmacologically active .

1.2 Pharmacological Profile

this compound binds to β₂-adrenergic receptors in bronchial smooth muscle, activating adenylate cyclase and increasing cyclic AMP (cAMP) levels. This results in smooth muscle relaxation, reduced airway resistance, and improved airflow. Its pharmacokinetic profile includes rapid absorption (onset within 15 minutes), a half-life of 4–6 hours, and hepatic metabolism via glucuronidation and sulfation, with renal excretion as the primary elimination route .

1.3 Clinical Applications

this compound is administered via inhalation (metered-dose or dry powder inhalers) for acute relief of bronchospasm. It is also used prophylactically to prevent exercise-induced asthma .

特性

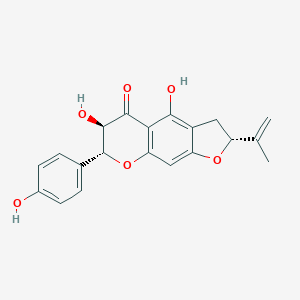

CAS番号 |

105377-76-2 |

|---|---|

分子式 |

C20H18O6 |

分子量 |

354.4 g/mol |

IUPAC名 |

(2R,6R,7R)-4,6-dihydroxy-7-(4-hydroxyphenyl)-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C20H18O6/c1-9(2)13-7-12-14(25-13)8-15-16(17(12)22)18(23)19(24)20(26-15)10-3-5-11(21)6-4-10/h3-6,8,13,19-22,24H,1,7H2,2H3/t13-,19+,20-/m1/s1 |

InChIキー |

SSLFFCGTMHUDHS-CAYVGHNUSA-N |

SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

異性体SMILES |

CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O |

正規SMILES |

CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=CC=C(C=C4)O)O |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Formula | Molecular Weight | Enantiomeric Form | Bioavailability | Half-Life (h) |

|---|---|---|---|---|---|

| This compound (Albuterol) | C₁₃H₂₁NO₃·H₂SO₄ | 576.70 | Racemic (R/S) | 26–44% | 4–6 |

| Levalbuterol | C₁₃H₂₁NO₃·HCl | 275.77 | (R)-enantiomer | 30–50% | 3–4 |

| Albuterol Related Comp. A | C₁₃H₂₁NO₂·0.5H₂SO₄ | 272.35 | N/A (Impurity) | Non-active | N/A |

Related Impurities and Inactive Metabolites

Other metabolites, like 5-Hydroxy Salbutamol (M.W. 255.31), are pharmacologically inert and excreted renally .

Pharmacodynamic and Efficacy Profiles

- This compound vs. Levalbuterol :

- Both compounds exhibit similar bronchodilatory efficacy, but levalbuterol’s enantiomeric purity reduces adverse effects by 50% in clinical studies (e.g., heart rate increase: 8.1 bpm vs. 16.3 bpm for racemic albuterol) .

- This compound’s racemic mixture may induce β₁-mediated cardiac effects due to (S)-enantiomer interference with cAMP clearance .

Table 2: Adverse Effect Incidence

| Effect | This compound (Racemic) | Levalbuterol (R-form) |

|---|---|---|

| Tachycardia | 20–30% | 10–15% |

| Tremors | 15–20% | 5–10% |

| Hypokalemia | 5–8% | 2–4% |

Functional Analogues: Terbutaline and Formoterol

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。